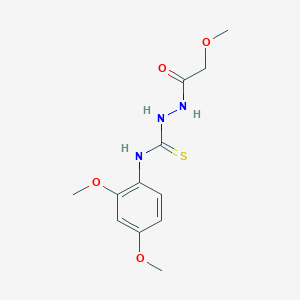
N-(2,4-dimethoxyphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide, commonly referred to as DMMA, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. DMMA is a hydrazinecarbothioamide derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of DMMA is not yet fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes that are essential for cancer cell growth and survival. DMMA has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death.
Biochemical and Physiological Effects
DMMA has been shown to have various biochemical and physiological effects. Studies have shown that the compound has antioxidant properties, which may be beneficial in preventing oxidative damage to cells. DMMA has also been shown to have anti-inflammatory effects, which may be beneficial in treating various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMMA in lab experiments is its potential as an anti-cancer agent. The compound has been shown to have cytotoxic effects on various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using DMMA in lab experiments is its toxicity. The compound has been shown to have toxic effects on normal cells, which may limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on DMMA. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the identification of the specific enzymes that are targeted by DMMA, which may provide insights into its mechanism of action. Additionally, further research is needed to determine the optimal dosage and administration of DMMA for therapeutic purposes. Finally, research is needed to determine the potential side effects of DMMA and to develop strategies for minimizing these effects.
Applications De Recherche Scientifique
DMMA has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is its potential as an anti-cancer agent. Studies have shown that DMMA has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. DMMA has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for preventing the growth and spread of cancer.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[(2-methoxyacetyl)amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-17-7-11(16)14-15-12(20)13-9-5-4-8(18-2)6-10(9)19-3/h4-6H,7H2,1-3H3,(H,14,16)(H2,13,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQOTPFPELHRGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NNC(=S)NC1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4670615.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)prolinamide](/img/structure/B4670624.png)
![3-methyl-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B4670625.png)
![2-(3-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4670632.png)

![N-(4-chloro-2-fluorophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B4670642.png)
![3-methoxy-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B4670654.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-1-naphthylacetamide](/img/structure/B4670659.png)
![4-[(5-chloro-2-thienyl)methyl]-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4670661.png)
![N-(4-butylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4670663.png)
![4-[(4-oxo-3(4H)-quinazolinyl)methyl]-N-1,3-thiazol-2-ylcyclohexanecarboxamide](/img/structure/B4670682.png)
![methyl 2-{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4670691.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4670698.png)
![N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4670700.png)
